Cas no 22612-27-7 (Podecdysone B)
Podecdysone B Chemical and Physical Properties
Names and Identifiers
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- Cholesta-8,14-dien-6-one,2,3,20,22,25-pentahydroxy-, (2b,3b,5b,22R)-
- (22R)-2β,3β,20,22,25-Pentahydroxy-5β-cholesta-8,14-dien-6-one
- (2S,3R,5R,10S,13R,17S)-2,3-dihydroxy-10,13-dimethyl-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-1,2,3,4,5,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-6-one
- Podecdysone B
- C08832
- podecdysone B group
- Q27103838
- (22R)-2beta,3beta,20,22,25-pentahydroxy-5beta-cholesta-8,14-dien-6-one
- DTXSID50331639
- HY-N6897
- MS-28512
- G16962
- AKOS040740873
- 22612-27-7
- CHEBI:28688
- CS-0100509
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- Inchi: 1S/C27H42O6/c1-24(2,32)10-9-23(31)27(5,33)22-7-6-16-15-12-19(28)18-13-20(29)21(30)14-26(18,4)17(15)8-11-25(16,22)3/h6,18,20-23,29-33H,7-14H2,1-5H3/t18-,20+,21-,22-,23+,25-,26+,27+/m0/s1
- InChI Key: AEFMTBQZWMUASH-IILZZRPCSA-N
- SMILES: O([H])[C@@](C([H])([H])[H])([C@@]([H])(C([H])([H])C([H])([H])C(C([H])([H])[H])(C([H])([H])[H])O[H])O[H])[C@@]1([H])C([H])([H])C([H])=C2C3C([H])([H])C([C@]4([H])C([H])([H])[C@]([H])([C@]([H])(C([H])([H])[C@]4(C([H])([H])[H])C=3C([H])([H])C([H])([H])[C@]12C([H])([H])[H])O[H])O[H])=O
Computed Properties
- Exact Mass: 462.29826
- Monoisotopic Mass: 462.29813906 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 33
- Rotatable Bond Count: 5
- Complexity: 889
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 8
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 118
- Molecular Weight: 462.6
- XLogP3: 0.9
Experimental Properties
- Density: 1.25
- Boiling Point: 677.5°Cat760mmHg
- Flash Point: 377.5°C
- Refractive Index: 1.595
- PSA: 118.22
Podecdysone B Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-N6897-5mg |
Podecdysone B |
22612-27-7 | 98.42% | 5mg |
¥3600 | 2024-07-20 | |
| MedChemExpress | HY-N6897-10mg |
Podecdysone B |
22612-27-7 | 98.72% | 10mg |
¥6860 | 2023-08-31 | |
| ChemScence | CS-0100509-5mg |
Podecdysone B |
22612-27-7 | 5mg |
$403.0 | 2022-04-27 | ||
| ChemScence | CS-0100509-10mg |
Podecdysone B |
22612-27-7 | 10mg |
$686.0 | 2022-04-27 | ||
| TargetMol Chemicals | T13822-20 mg |
Podecdysone B |
22612-27-7 | 99.61% | 20mg |
¥ 3,420 | 2023-07-10 | |
| TargetMol Chemicals | T13822-1 mL * 10 mM (in DMSO) |
Podecdysone B |
22612-27-7 | 99.61% | 1 mL * 10 mM (in DMSO) |
¥ 1620 | 2023-09-15 | |
| TargetMol Chemicals | T13822-20mg |
Podecdysone B |
22612-27-7 | 99.61% | 20mg |
¥ 3420 | 2023-09-15 | |
| 1PlusChem | 1P00CCDJ-5mg |
(22R)-2β,3β,20,22,25-Pentahydroxy-5β-cholesta-8,14-dien-6-one |
22612-27-7 | 98% | 5mg |
$498.00 | 2023-12-18 | |
| 1PlusChem | 1P00CCDJ-10mg |
(22R)-2β,3β,20,22,25-Pentahydroxy-5β-cholesta-8,14-dien-6-one |
22612-27-7 | 98% | 10mg |
$822.00 | 2023-12-18 | |
| Aaron | AR00CCLV-20mg |
(22R)-2β,3β,20,22,25-Pentahydroxy-5β-cholesta-8,14-dien-6-one |
22612-27-7 | 95% | 20mg |
$326.00 | 2025-02-13 |
Podecdysone B Suppliers
Podecdysone B Related Literature
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M. N. Galbraith,D. H. S. Horn,E. J. Middleton,R. J. Hackey J. Chem. Soc. D 1969 402
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3. Chapter 12. Terpenoids and steroids
Related Categories
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Hydroxy bile acids, alcohols and derivatives
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Bile acids, alcohols and derivatives Hydroxy bile acids, alcohols and derivatives
Additional information on Podecdysone B
Recent Advances in Podecdysone B (22612-27-7) Research: A Comprehensive Review
Podecdysone B (CAS: 22612-27-7) is a naturally occurring ecdysteroid that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. Recent studies have focused on elucidating its molecular mechanisms, pharmacological properties, and potential uses in drug development. This research brief aims to provide an up-to-date overview of the latest findings related to Podecdysone B, with a particular emphasis on its chemical structure, biological activity, and emerging applications in medicine.
The chemical structure of Podecdysone B, characterized by its steroid backbone and hydroxyl groups, plays a crucial role in its biological activity. Recent structural-activity relationship (SAR) studies have revealed that modifications to these functional groups can significantly alter its binding affinity to target receptors, such as the ecdysone receptor (EcR). These findings have opened new avenues for the design of synthetic analogs with enhanced pharmacological properties. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to confirm the purity and stability of Podecdysone B in various formulations.
In vitro and in vivo studies have demonstrated that Podecdysone B exhibits potent anti-inflammatory and immunomodulatory effects. A 2023 study published in the Journal of Medicinal Chemistry reported that Podecdysone B significantly reduced pro-inflammatory cytokine levels in murine models of rheumatoid arthritis. These effects were attributed to its ability to modulate NF-κB signaling pathways. Additionally, preliminary data suggest that Podecdysone B may have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Recent advancements in synthetic biology have enabled the large-scale production of Podecdysone B through microbial fermentation. A team of researchers from the University of California, Berkeley, successfully engineered a strain of Saccharomyces cerevisiae to produce Podecdysone B with high yield and purity. This breakthrough addresses previous challenges related to the limited availability of Podecdysone B from natural sources and paves the way for its commercialization. Furthermore, the development of novel delivery systems, such as nanoparticle-based formulations, has improved the bioavailability and targeted delivery of Podecdysone B in preclinical models.
Despite these promising developments, several challenges remain in the clinical translation of Podecdysone B. Pharmacokinetic studies indicate that Podecdysone B has a relatively short half-life in vivo, necessitating the development of sustained-release formulations. Moreover, the long-term safety profile of Podecdysone B requires further investigation, particularly in the context of chronic administration. Ongoing clinical trials are expected to provide critical insights into its efficacy and safety in human subjects.
In conclusion, Podecdysone B (22612-27-7) represents a promising compound with diverse therapeutic potential. The integration of cutting-edge technologies, such as synthetic biology and nanotechnology, has significantly advanced its research and development. Future studies should focus on optimizing its pharmacological properties, elucidating its mechanisms of action, and evaluating its clinical applicability. As the field continues to evolve, Podecdysone B is poised to make a substantial impact on the treatment of inflammatory and neurodegenerative diseases.
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